

Technical Guide: Spectroscopic and Analytical Characterization of Boc-3-chloro-D-phenylalanine

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Compound of Interest

Compound Name: *Boc-3-chloro-D-phenylalanine*

Cat. No.: *B558697*

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Introduction

Boc-3-chloro-D-phenylalanine is a crucial amino acid derivative employed in peptide synthesis and pharmaceutical research.^[1] The presence of a chlorine atom on the phenyl ring enhances its chemical reactivity and specificity, making it a valuable building block for creating bioactive peptides and drug candidates.^[1] The tert-butyloxycarbonyl (Boc) protecting group facilitates selective deprotection, which is essential for the synthesis of complex peptides with high purity and yield.^[1] This guide provides a comprehensive overview of the available spectral data and analytical methodologies for the characterization of **Boc-3-chloro-D-phenylalanine**.

While a complete set of spectral data for the D-enantiomer is not readily available in public databases, this guide presents data for the closely related L-enantiomer and the unsubstituted parent compound, Boc-D-phenylalanine. The spectral properties of enantiomers are identical with the exception of their optical rotation. Therefore, the data for Boc-3-chloro-L-phenylalanine serves as a reliable reference for the D-enantiomer in NMR, IR, and Mass Spectrometry.

Physicochemical Properties

Property	Value	Reference
Synonyms	Boc-D-Phe(3-Cl)-OH, Boc-m-chloro-D-Phe-OH, (R)-Boc-2-amino-3-(3-chlorophenyl)propionic acid	[1]
CAS Number	80102-25-6	[1]
Molecular Formula	C ₁₄ H ₁₈ CINO ₄	[1] [2]
Molecular Weight	299.75 g/mol	[2] [3]
Appearance	White to off-white powder	[1]
Melting Point	104-109 °C	[1]
Optical Rotation	$[\alpha]D^{20} = +22 \pm 2^\circ$ (c=1 in DMF)	[1]
Purity	≥ 99% (HPLC)	[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Boc-3-chloro-phenylalanine, based on data for the L-enantiomer and related structures.

Table 1: ¹H NMR Spectral Data (Expected)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Notes
Boc (t-butyl)	~1.4	singlet	9H
β -CH ₂	~3.0 - 3.2	multiplet	2H
α -CH	~4.3 - 4.5	multiplet	1H
NH	~5.0 - 5.2	doublet	1H, coupling to α -CH
Aromatic CH	~7.1 - 7.3	multiplet	4H
COOH	~10 - 12	broad singlet	1H, may not be observed depending on solvent

Table 2: ^{13}C NMR Spectral Data (Expected)

Carbon Atom	Chemical Shift (δ , ppm)
Boc C(CH ₃) ₃	~28.5
β -CH ₂	~37.5
α -CH	~55.0
Boc C(CH ₃) ₃	~80.0
Aromatic CH	~127 - 135
Aromatic C-Cl	~134.5
Boc C=O	~155.5
COOH	~175.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **Boc-3-chloro-D-phenylalanine** are presented below.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300 - 2500	O-H (Carboxylic Acid)	Stretching, broad
~3400	N-H (Amine)	Stretching
~3030	C-H (Aromatic)	Stretching
~2980, 2930	C-H (Aliphatic)	Stretching
~1710	C=O (Carboxylic Acid)	Stretching
~1690	C=O (Carbamate)	Stretching
~1520	N-H	Bending
~1450, 1370	C-H (Aliphatic)	Bending
~1160	C-O	Stretching
~800 - 750	C-Cl	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

Ion	Expected m/z	Notes
[M+H] ⁺	300.0997	Calculated for C ₁₄ H ₁₉ CINO ₄ ⁺
[M+Na] ⁺	322.0816	Calculated for C ₁₄ H ₁₈ CINO ₄ Na ⁺
[M-H] ⁻	298.0852	Calculated for C ₁₄ H ₁₇ CINO ₄ ⁻

Experimental Protocols

Synthesis of Boc-3-chloro-D-phenylalanine

A general procedure for the N-tert-butoxycarbonylation of an amino acid involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Materials:

- 3-chloro-D-phenylalanine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH) or triethylamine (TEA)
- Dioxane or tert-butanol and water
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- 1 M Hydrochloric acid (HCl) or potassium bisulfate (KHSO₄)
- Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 3-chloro-D-phenylalanine in an aqueous solution of sodium hydroxide or a mixture of dioxane/water or tert-butanol/water with triethylamine.
- Cool the solution in an ice bath.
- Add di-tert-butyl dicarbonate portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir overnight.
- Remove the organic solvent under reduced pressure.
- Adjust the pH of the aqueous residue to ~2-3 with 1 M HCl or KHSO₄.

- Extract the product with ethyl acetate (3x).
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **Boc-3-chloro-D-phenylalanine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- For ^{13}C NMR, a proton-decoupled experiment is typically performed with a 45-degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Place the sample in the spectrometer and record the sample spectrum.
- The spectrum is typically collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[\[4\]](#)
- For electrospray ionization (ESI), a small amount of formic acid or acetic acid can be added to promote protonation for positive ion mode, or a small amount of ammonium hydroxide for negative ion mode.[\[4\]](#)

Data Acquisition:

- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in either positive or negative ion mode using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

Workflow and Pathway Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of **Boc-3-chloro-D-phenylalanine**.

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Caption: General workflow for the synthesis and spectroscopic characterization of a protected amino acid.

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